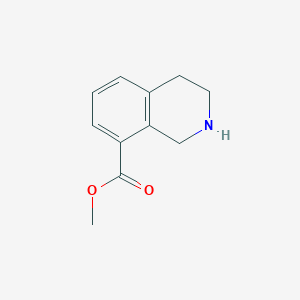

Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate

Overview

Description

“Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate” is a chemical compound with the IUPAC name “methyl 1,2,3,4-tetrahydro-8-isoquinolinecarboxylate hydrochloride”. It has a molecular weight of 227.69 . This compound is part of a large group of natural products known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known for their diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of THIQ-based compounds has garnered a lot of attention in the scientific community . Various multicomponent reactions have been used for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving the isomerization of the iminium intermediate (exo/endo isomerization) have been highlighted .Molecular Structure Analysis

The InChI code for “this compound” is1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-3-8-5-6-12-7-10(8)9;/h2-4,12H,5-7H2,1H3;1H . Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications

Synthesis Methods and Chemical Properties

- General Route to Tetrahydroisoquinolines : A study outlined a general route for synthesizing 8-substituted tetrahydroisoquinolines, showcasing the preparation of 2-methyl-1,2,3,4-tetrahydroisoquinoline derivatives (Rey, Vergnani, & Dreiding, 1985). This process involved various steps including nitration, reduction, and Sandmeyer-like reactions, demonstrating a foundational approach to modifications at the 8-position of the isoquinoline nucleus.

- Diastereoselective Alkylation : Research on the diastereoselective alkylation at the 1-position of phenylalanine-derived precursors to synthesize tetrahydroisoquinolines, including the synthesis of alkaloid (+)-corlumine, emphasized the stereoselectivity of these reactions (Huber & Seebach, 1987). This study provides insight into the synthesis of enantiomerically pure tetrahydroisoquinoline derivatives, crucial for pharmaceutical applications.

- Unusual Oxidation Pathways : An innovative approach involving thionyl chloride was used to synthesize methyl 3-alkoxy-1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylates, presenting an alternative oxidation method to create reactive intermediates for further chemical transformations (Beattie & Hales, 1992).

Pharmacological Applications

- Patent Review on Therapeutics : A review covering patents on tetrahydroisoquinoline (THIQ) derivatives between 2010 and 2015 highlighted the broad therapeutic potential of these compounds, including anticancer, antimalarial, and central nervous system (CNS) applications. It noted the US FDA approval of trabectedin, a THIQ derivative, for treating soft tissue sarcomas, underscoring the significant pharmacological interest in these structures (Singh & Shah, 2017).

- Synthesis and Evaluation of Dopaminomimetic Properties : Another study synthesized new tetrahydroisoquinoline derivatives, exploring their dopaminomimetic properties and potential as antidepressant agents. This research underscores the versatility of tetrahydroisoquinolines in drug discovery, particularly in targeting dopamine-related disorders (Zára-Kaczián et al., 1986).

Mechanism of Action

Target of Action

Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate primarily targets the central nervous system . It is an endogenous monoamine that has been described as being enzymatically formed in the brain .

Mode of Action

this compound interacts with its targets in the brain and exerts neuroprotective effects . It has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins . It is believed that monoamine oxidase (MAO) inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in its neuroprotective action .

Biochemical Pathways

this compound affects the dopamine metabolism pathway . It has been shown to reverse the decrease in striatal dopamine concentration in rats chronically administered with high doses of neurotoxins .

Pharmacokinetics

It is known to be a p-gp substrate . It is also BBB permeant, indicating that it can cross the blood-brain barrier .

Result of Action

The molecular and cellular effects of this compound’s action include neuroprotection and the attenuation of craving in substance abuse . It has been shown to reverse neurotransmitter modifications in streptozotocin-induced diabetic neuropathic mice .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its synthesis in the brain is influenced by the presence of biogenic amines and α-keto acids

Safety and Hazards

This compound is classified under GHS07 for safety . The hazard statements include H301, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and not eating, drinking or smoking when using this product (P270) .

Future Directions

The THIQ heterocyclic scaffold, to which “Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate” belongs, continues to attract attention due to its diverse biological activities . Future research will likely focus on the development of novel THIQ analogs with potent biological activity, as well as the exploration of new synthetic strategies for constructing the core scaffold .

Biochemical Analysis

Biochemical Properties

Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as monoamine oxidase A and B, which are crucial in the metabolism of neurotransmitters . The compound inhibits the activity of these enzymes, leading to an increase in neurotransmitter levels in the brain. Additionally, it interacts with catechol-O-methyltransferase, shifting dopamine catabolism towards O-methylation . These interactions highlight the compound’s potential in modulating neurotransmitter pathways.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it has been shown to provide neuroprotective effects by inhibiting the formation of free radicals and reducing oxidative stress . This compound also influences cell signaling pathways, particularly those involving dopamine receptors, by interacting with the agonistic conformation of these receptors . Furthermore, it affects gene expression related to neurotransmitter metabolism and oxidative stress response, thereby modulating cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to monoamine oxidase A and B enzymes, inhibiting their activity and preventing the breakdown of neurotransmitters . This inhibition leads to increased levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. Additionally, the compound’s interaction with catechol-O-methyltransferase shifts dopamine metabolism towards O-methylation, reducing the formation of free radicals and providing neuroprotective effects . These molecular interactions contribute to the compound’s overall biochemical and pharmacological properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under prolonged exposure to light and air . Long-term studies have shown that the compound maintains its neuroprotective effects over extended periods, reducing oxidative stress and preventing neuronal damage . The stability and efficacy of the compound may vary depending on the specific experimental conditions and storage methods used.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to provide neuroprotective effects without significant adverse effects . At higher doses, it can exhibit toxic effects, including increased oxidative stress and potential neurotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges, beyond which adverse effects become more pronounced . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to neurotransmitter metabolism. The compound interacts with enzymes such as monoamine oxidase A and B, inhibiting their activity and preventing the breakdown of neurotransmitters . It also affects catechol-O-methyltransferase, shifting dopamine metabolism towards O-methylation . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes via active transport mechanisms and is distributed to various tissues, including the brain . It interacts with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are crucial for the compound’s bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and mitochondria of cells . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments . The subcellular localization of the compound is essential for its interactions with enzymes and other biomolecules, contributing to its overall biochemical and pharmacological properties.

Properties

IUPAC Name |

methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)9-4-2-3-8-5-6-12-7-10(8)9/h2-4,12H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBFKXXXLXRQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1CNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662873 | |

| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028330-54-2 | |

| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B1462714.png)

![[1-(5-Methylfuran-2-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462715.png)

![N-[2-(3-hydroxypiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1462722.png)

![1-{4-[(Cyclopropylmethyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1462728.png)

![3-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B1462733.png)

![N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine](/img/structure/B1462734.png)

![4-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B1462736.png)